![molecular formula C12H11F3N4O2 B5568962 ethyl {5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B5568962.png)

ethyl {5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trifluoromethylphenyl compounds are a class of organic compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . They are used in various fields, including pharmaceutical and agrochemical industries .

Synthesis Analysis

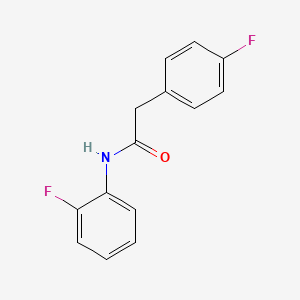

The synthesis of similar compounds often involves multi-step reactions. For example, Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (FTEAA) was synthesized in an iodine-catalyzed five-component reaction of 4-fluoroaniline, 4-trifluoromethylbenzaldehyde, and ethyl acetoacetate .Molecular Structure Analysis

The structure of similar compounds has been verified using various spectro-analytical techniques such as FT-IR, 1H NMR, 13C NMR spectroscopic methods, and elemental analysis . Further confirmation of the structure has been established on the basis of single-crystal X-ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the formation of new bonds and the breaking of existing ones. The exact reactions would depend on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the density, melting point, boiling point, and refractive index of 3-(Trifluoromethyl)phenol were determined .Scientific Research Applications

Antimicrobial Activity

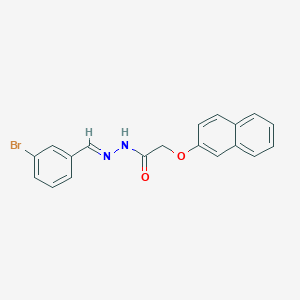

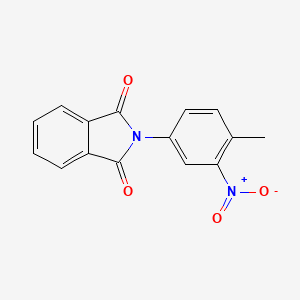

The synthesis and characterization of substituted N'-[Arylidene]-2-(5-Phenyl-1H-Tetrazol-1-yl) Acetohydrazide derivatives were explored, showing promising antimicrobial activity. Key compounds exhibited significant antibacterial and antifungal effects, indicating the potential for developing new antimicrobial agents (Mohite & Bhaskar, 2010).

Synthesis of Heterocyclic Compounds

Research into the acylation of ethyl (1H-tetrazol-5-yl)acetate with aroyl chlorides followed by thermal degradation to produce ethyl (5-aryl-1,3,4-oxadiazol-2-yl)acetates and their acetic acids via hydrolysis demonstrates a method for creating heterocyclic compounds with potential for anti-inflammatory and analgesic activities (Janda, 2001).

Structural Analysis

A study on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate provided detailed structural analysis through X-ray diffraction, offering insights into molecular geometry and electronic structure. This foundational knowledge supports the design of new compounds with specific properties (Viveka et al., 2016).

Corrosion Inhibition

Novel ecological triazole derivative corrosion inhibitors for mild steel in acidic environments were investigated, showcasing the potential of such compounds in protecting metals from corrosion. The study highlighted the inhibitors' efficiency and adsorption properties, contributing to materials science (Nahlé et al., 2021).

Chemical Synthesis and Cancer Research

The synthesis pathways avoiding the use of hazardous chemicals for producing key intermediates in cancer treatment drugs were outlined, emphasizing safer production methods for pharmaceuticals (Wang, Stevens, & Thomson, 1994).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N4O2/c1-2-21-10(20)7-19-17-11(16-18-19)8-3-5-9(6-4-8)12(13,14)15/h3-6H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZDUUHYPWUQIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1N=C(N=N1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS*,7aR*)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568882.png)

![1-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5568894.png)

![N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine](/img/structure/B5568914.png)

![1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568923.png)

![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5568929.png)

![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5568943.png)

![methyl 2-[3-(acetylamino)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B5568947.png)

![8-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5568952.png)